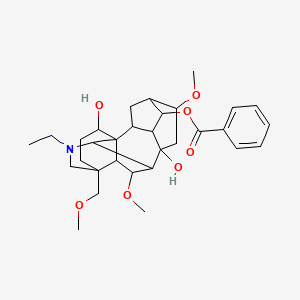

14-Benzoylneoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(35,23(27(31)32)25(38-4)26(29)31)22(19)24(18)39-28(34)17-9-7-6-8-10-17/h6-10,18-27,33,35H,5,11-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNPLILPTBDDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 14-Benzoylneoline: A Technical Guide to its Discovery, Natural Origins, and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the diterpenoid alkaloid 14-Benzoylneoline, catering to researchers, scientists, and professionals in drug development. The document details its discovery, natural sources, and a thorough protocol for its isolation and characterization, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Introduction

This compound is a C19 diterpenoid alkaloid of the neoline type. Its discovery and characterization are significant for the phytochemical understanding of the genus Aconitum, a plant group known for its rich and complex alkaloidal chemistry. This guide synthesizes the available scientific information to present a detailed technical resource on this compound.

Discovery and Natural Sources

This compound was first discovered and isolated from the roots of Aconitum subcuneatum Nakai, a species belonging to the Ranunculaceae family.[1] Subsequent research has also identified its presence in Aconitum carmichaeli.[1] The initial isolation was part of a broader study on the chemical constituents of Aconitum species, which are known for producing a wide array of structurally complex and biologically active alkaloids.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Aconitum subcuneatum Nakai | Ranunculaceae | Roots |

| Aconitum carmichaeli | Ranunculaceae | Roots |

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound from its natural sources involve a multi-step process combining extraction and chromatographic techniques. The structural elucidation is then achieved through a combination of spectroscopic methods.

Extraction of Alkaloids from Aconitum subcuneatum

A generalized protocol for the extraction of alkaloids from the roots of Aconitum subcuneatum, based on common methodologies for diterpenoid alkaloids, is as follows:

-

Drying and Pulverization: The collected roots are air-dried and then finely powdered to increase the surface area for efficient solvent extraction.

-

Maceration: The powdered plant material is macerated with a suitable organic solvent, typically methanol or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other non-basic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl), and the resulting solution is washed with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a solvent such as chloroform or dichloromethane to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid mixture is a complex blend of various compounds. The purification of this compound is achieved through a series of chromatographic steps:

-

Column Chromatography: The crude alkaloid fraction is initially fractionated by column chromatography over silica gel or alumina. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using pTLC or preparative HPLC to yield the pure compound.

Spectroscopic Characterization

The definitive structure of this compound is established using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between different atoms.

Quantitative Data

While the original discovery paper for this compound does not specify the exact percentage yield, the yields of diterpenoid alkaloids from Aconitum species are typically in the range of 0.01% to 0.5% of the dry weight of the plant material. The following table summarizes the key physical and spectroscopic data for this compound.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₈ |

| Molecular Weight | 587.7 g/mol |

| Appearance | Amorphous powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched results |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched results |

| Mass Spectrometry (m/z) | Data not available in the searched results |

Note: Detailed NMR and MS data require access to the original publication or a comprehensive chemical database.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the discovery and isolation process for this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological signaling pathways directly modulated by this compound. Diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of pharmacological activities, often interacting with ion channels and receptors in the nervous and cardiovascular systems. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Based on the general understanding of diterpenoid alkaloid activity, a hypothetical signaling pathway diagram can be conceptualized.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This technical guide has consolidated the available information on the discovery, natural sources, and isolation of this compound. While the foundational knowledge has been established, there remain significant opportunities for further research. Specifically, detailed investigations into its pharmacological effects and the elucidation of its mechanism of action at the molecular level will be crucial for understanding its potential therapeutic applications. The protocols and data presented herein provide a solid basis for researchers to embark on such studies.

References

The Biosynthesis of 14-Benzoylneoline in Aconitum Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The C19-diterpenoid alkaloids, a prominent class of specialized metabolites in Aconitum species, are renowned for their potent physiological activities and complex chemical structures. Among these, 14-Benzoylneoline represents a significant compound, characterized by a neoline core with a benzoyl ester at the C-14 position. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the enzymatic steps from central carbon metabolism to the formation of the diterpenoid skeleton, the proposed elaboration of the neoline core, and the final benzoylation step. This document synthesizes available data on the key enzymes, intermediates, and regulatory aspects of this pathway. Furthermore, it presents quantitative data on alkaloid content in Aconitum species and outlines relevant experimental protocols for the elucidation of such biosynthetic pathways.

Introduction

Aconitum species, belonging to the Ranunculaceae family, are a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids.[1] These compounds are broadly classified based on their carbon skeleton, with the C19-diterpenoid alkaloids, such as the highly toxic aconitine and its derivatives, being of significant interest due to their medicinal properties and toxicological profiles.[2][3] this compound is a C19-diterpenoid alkaloid that features a hexacyclic aconitane skeleton, with a characteristic benzoyl group at the C-14 position, which is crucial for its biological activity.[2] Understanding the biosynthetic pathway of this compound is not only of fundamental scientific interest but also holds potential for the biotechnological production of these valuable compounds and the development of novel therapeutic agents.

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and involves a series of complex enzymatic reactions, including cyclizations, oxidations, and acylations. This guide will systematically explore the known and putative steps in this intricate pathway.

The Biosynthetic Pathway to the C19-Diterpenoid Alkaloid Core

The biosynthesis of this compound begins with the universal precursors of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the plastidial methylerythritol 4-phosphate (MEP) pathway and the cytosolic mevalonate (MVA) pathway.[4]

The key steps leading to the C19-diterpenoid alkaloid core are as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, GGPP.[4]

-

Diterpene Skeleton Formation: GGPP undergoes a two-step cyclization catalyzed by class II and class I diterpene synthases.

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4]

-

ent-Kaurene Synthase (KS): This class I diterpene synthase mediates the ionization of the diphosphate group and a subsequent series of rearrangements and cyclizations of ent-CPP to yield the tetracyclic diterpene hydrocarbon, ent-kaurene.[4] Alternatively, other KSL (Kaurene Synthase-Like) enzymes can produce different diterpene skeletons, such as ent-atisane, which also serves as a precursor for some diterpenoid alkaloids.[5]

-

-

Formation of the C20-Diterpenoid Alkaloid Precursor: The diterpene skeleton then undergoes a series of modifications, including oxidations and the incorporation of a nitrogen atom, to form the first C20-diterpenoid alkaloid precursors, such as atisine.[6] The nitrogen atom is typically derived from amino acids like L-serine.[5] Recent studies have identified several cytochrome P450 enzymes (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) as candidate enzymes involved in these oxidative steps.[6]

-

Rearrangement to the C19-Diterpenoid Alkaloid Skeleton: The C20-diterpenoid alkaloids can then undergo a crucial rearrangement, often a semipinacol rearrangement of a denudatine-type intermediate, to form the more complex C19-diterpenoid alkaloid skeleton, which is characteristic of neoline and aconitine-type alkaloids.[7]

Biosynthesis of Neoline

Neoline is a C19-diterpenoid alkaloid that serves as the direct precursor for this compound.[8] The formation of neoline from the general C19-diterpenoid alkaloid core involves a series of specific tailoring reactions, including hydroxylations, methoxylations, and the formation of the N-ethyl group. While the precise sequence and the specific enzymes catalyzing these transformations are not yet fully elucidated, it is hypothesized that a cascade of cytochrome P450 monooxygenases (CYPs) and methyltransferases are involved. Neoline itself has been identified as an active compound in processed aconite root.[8]

The Final Step: Benzoylation of Neoline

The terminal step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-14 position of neoline with a benzoyl group. This reaction is catalyzed by a benzoyltransferase, an enzyme belonging to the acyltransferase family.

Biosynthesis of the Benzoyl Donor: Benzoyl-CoA

The benzoyl moiety is derived from the phenylpropanoid pathway. The key steps are:

-

Formation of Cinnamic Acid: The amino acid L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Formation of Benzoyl-CoA: Cinnamic acid is then converted to benzoyl-CoA through a β-oxidative pathway, which is analogous to fatty acid degradation. This process involves the sequential action of a cinnamate-CoA ligase (CNL), a cinnamoyl-CoA hydratase/dehydrogenase (CHD), and a 3-ketoacyl-CoA thiolase (KAT).[9]

The Benzoylation Reaction

The final step is the transfer of the benzoyl group from the activated donor, Benzoyl-CoA, to the C-14 hydroxyl group of neoline. This reaction is catalyzed by a specific Neoline C-14 O-benzoyltransferase . While this enzyme has not yet been isolated and characterized from Aconitum species, its existence is inferred from the structure of this compound.

Quantitative Data

Quantitative analysis of diterpenoid alkaloids in Aconitum species is crucial for quality control of herbal medicines and for understanding the metabolic output of the biosynthetic pathways. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the most common analytical techniques employed for this purpose.[2][10] The tables below summarize representative quantitative data for various Aconitum alkaloids, including benzoylated derivatives, from different species. It is important to note that the absolute concentrations can vary significantly depending on the species, plant part, developmental stage, and environmental conditions.

Table 1: Content of Major Diterpenoid Alkaloids in Different Aconitum Species

| Alkaloid | A. carmichaeli (mg/g) | A. kusnezoffii (mg/g) | A. napellus (mg/g) | Reference(s) |

| Aconitine | 0.1 - 2.5 | 0.2 - 3.0 | 0.3 - 2.0 | [2][10][11] |

| Mesaconitine | 0.1 - 2.0 | 0.1 - 2.5 | 0.2 - 1.5 | [2][10][11] |

| Hypaconitine | 0.05 - 1.5 | 0.1 - 2.0 | 0.1 - 1.0 | [2][10][11] |

| Benzoylmesaconine | 0.01 - 0.5 | 0.02 - 0.8 | N/D | [10][11] |

| Benzoylaconine | 0.01 - 0.3 | 0.01 - 0.5 | N/D | [2] |

| Benzoylhypaconine | 0.01 - 0.2 | 0.01 - 0.4 | N/D | [2] |

N/D: Not Detected or not reported in the cited studies.

Table 2: Quantitative Analysis Parameters for Aconitum Alkaloids by UPLC-MS

| Parameter | Value | Reference(s) |

| Lower Limit of Quantification (LLOQ) | ||

| - Mesaconitine | 1.41 ng/mL | [2] |

| - Aconitine | 1.20 ng/mL | [2] |

| - Hypaconitine | 1.92 ng/mL | [2] |

| - Benzoylmesaconine | 4.28 ng/mL | [2] |

| - Benzoylaconine | 1.99 ng/mL | [2] |

| - Benzoylhypaconine | 2.02 ng/mL | [2] |

| Recovery | 99.7% - 101.7% | [2] |

| Linearity (r) | > 0.9984 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of Diterpenoid Alkaloids

This protocol describes a general method for the extraction and analysis of Aconitum alkaloids from plant material.

-

Sample Preparation: Air-dry and grind the plant material (e.g., roots, leaves) to a homogeneous powder.

-

Extraction:

-

Weigh 1.0 g of the powdered sample into a flask.

-

Add 20 mL of a 70% methanol solution containing 0.1% formic acid.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Detection is performed using selected ion recording (SIR) or multiple reaction monitoring (MRM) for targeted alkaloids.

-

-

Quantification: Generate a standard curve for each target alkaloid using certified reference standards. Calculate the concentration in the samples based on the standard curve.

Identification and Characterization of Biosynthetic Genes

This protocol outlines a general approach for identifying candidate genes involved in the biosynthesis of this compound.

-

Transcriptome Sequencing:

-

Extract total RNA from different tissues of an Aconitum species known to produce this compound.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

-

Candidate Gene Identification:

-

Perform homology-based searches (e.g., BLAST) against the transcriptome using known sequences of biosynthetic enzymes (e.g., terpene synthases, CYPs, methyltransferases, acyltransferases) from other plant species.

-

Utilize co-expression analysis to identify genes that are coordinately expressed with known pathway genes across different tissues or under specific conditions (e.g., elicitor treatment).

-

-

Gene Cloning and Functional Characterization:

-

Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for expression in E. coli or yeast).

-

Express and purify the recombinant proteins.

-

Perform in vitro enzyme assays using the putative substrates (e.g., neoline and benzoyl-CoA for a candidate benzoyltransferase) and analyze the reaction products by LC-MS to confirm enzyme activity.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species is a complex process that involves a convergence of the terpenoid and phenylpropanoid pathways. While the early steps leading to the C19-diterpenoid alkaloid core are becoming increasingly understood, the specific tailoring enzymes responsible for the later stages of neoline formation and its subsequent benzoylation remain to be definitively identified and characterized. Future research efforts should focus on the functional characterization of candidate genes, particularly those encoding cytochrome P450s, methyltransferases, and acyltransferases, from high-producing Aconitum species. The elucidation of the complete biosynthetic pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of these valuable alkaloids for pharmaceutical applications.

References

- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | EurekAlert! [eurekalert.org]

- 9. The Peroxisomal β-Oxidative Pathway and Benzyl Alcohol O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Physical and chemical properties of 14-Benzoylneoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Benzoylneoline is a diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its biological activities, with a focus on its potential role in cardiovascular protection through the modulation of ion channels. Detailed experimental methodologies are provided for key analytical techniques, and relevant signaling pathways are illustrated to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex diterpenoid alkaloid. Its core structure is a C19-norditerpenoid skeleton, characteristic of many Aconitum alkaloids. The presence of a benzoyl group at the C-14 position is a key feature of this molecule.

General Properties

| Property | Value | Source |

| Appearance | White Powder | [1] |

| Storage | Desiccate at -20°C | [1] |

Tabulated Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₃₁H₄₃NO₇ |

| Molecular Weight | 541.7 g/mol |

| CAS Number | 99633-05-3 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Mechanism of Action

This compound has been identified as a potentially bioactive component of Aconitum carmichaelii. Studies have focused on its effects on cardiac cells, suggesting a protective role against cellular damage.

Cardioprotective Effects

Research using cell membrane chromatography (CMC) has shown that this compound is one of the few diterpenoid alkaloids from Aconitum carmichaelii that retains its affinity for failing myocardium cell membrane models. This suggests a potential therapeutic role in cardiovascular diseases.

Interaction with Ion Channels

The mechanism of action of this compound is thought to involve the modulation of ion channels. Specifically, it is hypothesized to target voltage-dependent potassium (K+) channels. These channels are crucial for the repolarization phase of the cardiac action potential and for maintaining the resting membrane potential. By interacting with these channels, this compound may help to stabilize cardiac cell function, particularly under pathological conditions.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

A general protocol for the isolation of diterpenoid alkaloids from Aconitum species is as follows:

Caption: General workflow for the isolation of this compound.

Cell Membrane Chromatography (CMC) for Target Identification

The following protocol outlines the key steps for using CMC to investigate the interaction of this compound with myocardial cell membranes.

Caption: Workflow for Cell Membrane Chromatography analysis.

Signaling Pathways

The interaction of this compound with voltage-dependent potassium channels can be conceptualized within the broader context of cellular signaling pathways that regulate cardiac function.

Caption: Proposed signaling pathway of this compound.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Structural Analysis: Detailed NMR, IR, and mass spectrometry studies to provide a complete spectral fingerprint of the molecule.

-

Pharmacokinetics and Pharmacodynamics: In vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Target Validation: Further experiments to confirm the specific binding site and mechanism of action on voltage-dependent potassium channels.

-

Toxicology Studies: Comprehensive toxicological evaluation to assess the safety profile of this compound, especially given the known toxicity of other Aconitum alkaloids.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

Unveiling the Profile of 14-Benzoylneoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 14-Benzoylneoline, a natural compound of interest in various research fields. This document summarizes its core physicochemical properties, available experimental data, and methodologies, presenting a valuable resource for scientific and drug development applications.

Core Physicochemical Data

A foundational understanding of a compound begins with its fundamental physicochemical properties. The CAS number, a unique identifier for chemical substances, and the molecular weight are critical for experimental design and data interpretation.

| Parameter | Value | Reference |

| CAS Number | 99633-05-3 | [1] |

| Molecular Weight | 541.7 g/mol |

Note: The molecular weight has been calculated based on the molar concentration of stock solutions as provided in publicly available data.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. While specific, in-depth experimental protocols for this compound are not extensively detailed in the public domain, a general protocol for the preparation of stock solutions is available.

Preparation of Stock Solutions

The ability to create accurate and consistent stock solutions is fundamental for any in-vitro or in-vivo experimentation. The following table outlines the required solvent volumes for preparing various concentrations of this compound stock solutions.

| Desired Concentration | 1 mg | 5 mg | 10 mg |

| 1 mM | 1.846 mL | 9.230 mL | 18.460 mL |

| 5 mM | 0.369 mL | 1.846 mL | 3.692 mL |

| 10 mM | 0.185 mL | 0.923 mL | 1.846 mL |

Logical Workflow for Compound Analysis

The systematic investigation of a novel compound like this compound follows a logical progression. The workflow begins with the fundamental characterization and proceeds to more complex biological and pharmacological assessments.

Further research is necessary to fully elucidate the biological activities, mechanisms of action, and potential therapeutic applications of this compound. This guide serves as a foundational resource to support such ongoing and future research endeavors.

References

An In-depth Technical Guide to the Known Biological Activities of 14-Benzoylneoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available scientific information on 14-Benzoylneoline. It is important to note that research on this specific compound is limited, and therefore, comprehensive data regarding its biological activities, mechanisms of action, and quantitative parameters are not yet fully elucidated. This document serves as a summary of existing knowledge and highlights areas for future investigation.

Introduction

This compound is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum carmichaeli. Alkaloids from Aconitum species have a long history in traditional medicine and are known for their potent physiological effects, which can range from therapeutic to highly toxic. The biological activities of many of these compounds, including this compound, are a subject of ongoing research.

A key piece of evidence regarding the bioactivity of this compound comes from a study that utilized a cell membrane chromatography (CMC) system with rat cardiac muscle cell membranes. In this screening, this compound was identified as having a "relatively strong affinity" for cardiac muscle cell membranes, suggesting it may interact with receptors or ion channels in this tissue. This finding points towards potential cardiovascular activity, a common feature of Aconitum alkaloids. However, the specific molecular targets and the functional consequences of this binding remain to be determined.

Potential Biological Activities

Based on its affinity for cardiac tissue and the known pharmacology of related Aconitum alkaloids, the primary area of interest for the biological activity of this compound is the cardiovascular system.

2.1. Cardiovascular Effects

The strong affinity for cardiac muscle cell membranes suggests that this compound could modulate cardiac function. Aconitum alkaloids are known to interact with voltage-gated ion channels, particularly sodium, potassium, and calcium channels, which are crucial for cardiac electrophysiology.

While no direct studies on this compound's effect on specific ion channels have been found, a structurally related compound, 14-benzoyltalatisamine, has been identified as a selective blocker of the delayed rectifier potassium channel (Kdr) with an IC50 of 10.1 μM. This suggests that the benzoyl group at the C-14 position may be important for ion channel modulation. It is plausible that this compound shares a similar mechanism of action, potentially acting as an antiarrhythmic or, conversely, a proarrhythmic agent depending on the specific channel interactions and dosage.

2.2. Other Potential Activities

Aconitum alkaloids have also been investigated for other pharmacological effects, including:

-

Analgesic and Anti-inflammatory Effects: Many diterpenoid alkaloids exhibit analgesic and anti-inflammatory properties. However, no specific studies have been published to date that evaluate this compound for these activities.

-

Neuroprotective Effects: Some natural compounds with affinity for ion channels have shown neuroprotective potential. This remains an unexplored area for this compound.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for the biological activities of this compound, such as IC50, EC50, or binding constants (Kd). The primary characterization of its activity is the qualitative description of "relatively strong affinity" from cell membrane chromatography studies.

Table 1: Summary of Known Biological Data for this compound

| Parameter | Value | Biological System | Method |

| Binding Affinity | Relatively Strong | Rat Cardiac Muscle Cell Membranes | Cell Membrane Chromatography |

Experimental Protocols

Detailed experimental protocols for characterizing the specific biological activities of this compound are not available in the published literature. However, based on the methods used for similar compounds and its observed affinity for cardiac tissue, the following experimental approaches would be logical next steps in its investigation.

4.1. Cell Membrane Chromatography (CMC) for Target Identification

The initial screening of this compound was performed using CMC. This technique can be further utilized to narrow down the potential molecular targets.

-

Objective: To identify the specific receptors or ion channels on cardiac muscle cell membranes to which this compound binds.

-

Methodology:

-

Preparation of Cell Membranes: Isolate cell membranes from specific cardiac cell lines (e.g., HL-1 cells) or from primary cardiomyocytes. Membranes from cells overexpressing specific ion channels (e.g., hERG, NaV1.5, CaV1.2) could also be used for more targeted screening.

-

Immobilization: The isolated cell membranes are immobilized onto a silica support to create the stationary phase of the chromatography column.

-

Chromatographic Separation: A solution containing this compound is passed through the CMC column. The retention time of the compound is measured.

-

Competitive Binding: To identify the target, known ligands for specific cardiac receptors or ion channels (e.g., specific blockers or openers) can be co-injected with this compound. A change in the retention time of this compound in the presence of a competitor would suggest binding to the same target.

-

Detection: The eluate is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify this compound.

-

4.2. Electrophysiological Studies (Patch-Clamp)

To characterize the functional effects of this compound on cardiac ion channels, the patch-clamp technique is the gold standard.

-

Objective: To determine if this compound modulates the activity of key cardiac ion channels (e.g., Na+, K+, Ca2+) and to quantify its potency and mechanism of action.

-

Methodology:

-

Cell Preparation: Use isolated primary cardiomyocytes or cell lines stably expressing the cardiac ion channel of interest (e.g., HEK293 cells expressing NaV1.5).

-

Whole-Cell Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

-

Voltage Protocols: Specific voltage protocols are applied to elicit and record the currents flowing through the ion channel of interest.

-

Drug Application: this compound is applied to the cell at various concentrations via a perfusion system.

-

Data Analysis: The effect of this compound on the current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence is measured to determine its mechanism of action (e.g., channel block, modulation of gating). Concentration-response curves are generated to calculate the IC50 or EC50.

-

Signaling Pathways and Experimental Workflows

As no specific signaling pathways have been elucidated for this compound, the following diagrams represent a logical workflow for its investigation, starting from the initial screening to more detailed mechanistic studies.

Caption: Proposed research workflow for this compound.

Caption: Hypothesized signaling pathway for this compound.

Conclusion and Future Directions

This compound is an understudied natural product with a demonstrated affinity for cardiac muscle cell membranes. This initial finding warrants further investigation into its potential cardiovascular effects. The immediate research priorities should be to identify its specific molecular target(s) using advanced screening techniques and to characterize its functional effects on cardiac electrophysiology through patch-clamp studies. Subsequent in vitro and in vivo studies will be crucial to determine its therapeutic potential and safety profile. The lack of comprehensive data presents a significant opportunity for novel research in the field of natural product pharmacology and drug discovery.

Potential Therapeutic Applications of 14-Benzoylneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Benzoylneoline, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of interest for its potential therapeutic applications. Preclinical studies have indicated its possible role in cardiovascular protection and oncology. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, detailing its potential therapeutic uses, underlying mechanisms of action, and relevant experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising natural product.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in various Aconitum species, including Aconitum carmichaeli and Aconitum subcuneatum.[1] Historically, extracts from Aconitum plants have been utilized in traditional medicine for a range of ailments. Modern phytochemical research has led to the isolation and characterization of numerous active constituents, including this compound, paving the way for investigations into their specific pharmacological properties. This document synthesizes the available research on this compound, focusing on its potential therapeutic applications in doxorubicin-induced cardiotoxicity and cancer.

Potential Therapeutic Applications

Current research points to two primary areas of therapeutic interest for this compound: cardiovascular protection and oncology. While the broader class of diterpenoid alkaloids is known to possess anti-inflammatory and analgesic properties, specific experimental evidence for these effects in this compound is not yet available in the reviewed literature.

Cardioprotective Effects

A significant potential application of this compound is in the mitigation of doxorubicin-induced cardiotoxicity. A study utilizing a comparative cell membrane chromatography (CMC) system with normal and failing rat myocardium demonstrated that this compound, among other compounds from Aconitum carmichaeli, exhibited a high affinity for failing myocardial cell membranes.[2][3] This suggests a potential mechanism for counteracting the detrimental effects of doxorubicin on cardiac tissue.

Cytotoxic Activity

In the realm of oncology, this compound has been evaluated for its cytotoxic effects against various human cancer cell lines. This suggests a potential role as a chemotherapeutic agent, although the mechanism of action and in vivo efficacy require further investigation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Affinity of this compound for Myocardial Cell Membranes

| Compound | Retention Factor (k) on Normal Myocardium CMC | Retention Factor (k) on Failing Myocardium CMC |

| This compound | High | High (Decrease in k value < 3) |

Data extracted from a study on components from Acontium carmichaeli counteracting doxorubicin-induced heart failure.[2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | > 10 |

| SK-OV-3 | Ovarian Cancer | > 10 |

| SK-MEL-2 | Skin Melanoma | > 10 |

| HCT-15 | Colon Cancer | > 10 |

IC50 values represent the concentration at which 50% of cell growth is inhibited. Data from a study evaluating the cytotoxic effects of diterpenoid alkaloids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Comparative Myocardium Cell Membrane Chromatography (CMC)

This protocol describes the method used to assess the affinity of this compound for normal and failing rat myocardium.

Objective: To screen for components in Aconitum carmichaeli that specifically bind to failing myocardial cell membranes.

Animal Model:

-

Sprague-Dawley rats were used to induce a doxorubicin-induced heart failure model.[3]

-

The model was established by intraperitoneal injection of doxorubicin.

CMC Column Preparation:

-

Excise hearts from both healthy and doxorubicin-treated rats.

-

Homogenize the myocardial tissue in a buffer solution.

-

Isolate the cell membranes through differential centrifugation.

-

The prepared cell membranes are then immobilized on a silica support to create the CMC stationary phase.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Time-of-flight mass spectrometry (TOF-MS) is used to identify the compounds eluting from the column.

-

Analysis: The retention time of each compound on the normal and failing myocardium CMC columns is compared. A longer retention time indicates a higher affinity.

Workflow Diagram:

In Vitro Cytotoxicity Assay

This protocol details the methodology for assessing the cytotoxic activity of this compound against human cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Cell Lines:

-

A549 (Lung Carcinoma)

-

SK-OV-3 (Ovarian Cancer)

-

SK-MEL-2 (Skin Melanoma)

-

HCT-15 (Colon Cancer)

Methodology:

-

Cell Culture: The cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

References

An In-depth Technical Guide to 14-Benzoylneoline and Related Diterpenoid Alkaloids

Introduction

Diterpenoid alkaloids, a complex and structurally diverse class of natural products, are predominantly found in plants of the genera Aconitum and Delphinium (family Ranunculaceae). Among these, this compound is a C19-norditerpenoid alkaloid isolated from species such as Aconitum carmichaeli and Aconitum subcuneatum.[1][2] These compounds are renowned for their potent biological activities, which span from therapeutic effects like analgesia and anti-inflammation to severe cardiotoxicity and neurotoxicity.[3][4][5]

The core structure of these alkaloids is a complex hexacyclic diterpene skeleton. Their biological effects are heavily influenced by the type and position of ester substitutions. Generally, they are categorized into three groups based on their ester side chains: diesters (e.g., aconitine, mesaconitine), which are highly toxic; monoesters (e.g., benzoylmesaconine), which are less toxic; and non-esters or amino-alcohols (e.g., neoline), which have markedly reduced toxicity.[6] This structural diversity leads to a wide range of pharmacological actions, making them a subject of intense research for drug development professionals. This guide provides a comprehensive review of the literature on this compound and related alkaloids, focusing on their biological activities, mechanisms of action, quantitative data, and the experimental protocols used to elucidate their functions.

Chemical Structures

This compound belongs to the neoline-type C19-diterpenoid alkaloids. The core structure is characterized by a hexacyclic framework with an N-ethyl group. The numbering of the carbon skeleton is standard for aconitane-type alkaloids. Key related alkaloids include its parent compound, neoline, and highly toxic diester alkaloids like aconitine and mesaconitine, as well as their hydrolysis products.

Key Related Alkaloids:

-

Neoline: A foundational C19-norditerpenoid amino alcohol, considered a less toxic backbone structure.[7]

-

Aconitine: A prototypical highly toxic diester-diterpenoid alkaloid known for its potent effects on voltage-gated sodium channels.[3][6][8]

-

Mesaconitine (MA): A predominant and highly bioactive diester-diterpenoid alkaloid with analgesic, antiepileptiform, and potential antidepressant effects.[9]

-

Benzoylmesaconine (BMA): A monoester-diterpenoid alkaloid, produced by the hydrolysis of mesaconitine. It is significantly less toxic and retains anti-inflammatory and analgesic properties.[10][11][12]

-

Lappaconitine (LA): A C18-diterpenoid alkaloid with potent analgesic and anti-inflammatory effects, acting as a sodium channel blocker.[13][14][15]

-

Pseudaconitine: An extremely toxic diester alkaloid that acts as a moderate inhibitor of acetylcholinesterase.[16][17][18]

-

Indaconitine: A C19-norditerpenoid alkaloid structurally related to aconitine.[19][20][21]

-

Delphinine: A major alkaloid from Delphinium staphisagria, which acts as an allosteric modulator of voltage-gated sodium channels.[22]

Biological Activities and Mechanisms of Action

The pharmacological profile of these alkaloids is broad, with mechanisms often converging on ion channels and inflammatory signaling pathways.

Anti-inflammatory and Analgesic Activity

Many diterpenoid alkaloids exhibit significant anti-inflammatory and analgesic effects.

-

Mechanism: The primary anti-inflammatory mechanism involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. Benzoylmesaconine (BMA), for instance, significantly decreases the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages.[10] It achieves this by inhibiting the phosphorylation of IκBα, JNK, p38, and ERK, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] Similarly, derivatives of Lappaconitine (LA) show potent inhibition of NO production.[23]

-

Analgesia: The analgesic action of alkaloids like mesaconitine is closely related to the central catecholaminergic system, particularly the noradrenergic system, and is not mediated by opioid receptors.[24] Lappaconitine has been used for decades as an analgesic, with an efficacy that can reduce dependence on morphine in cancer patients.[13][15] Its mechanism also involves blocking voltage-gated sodium channels in neurons, reducing the transmission of pain signals.[25]

Cardiovascular Effects

The cardiovascular effects of these alkaloids are dual-natured, ranging from therapeutic cardiotonic activity at low doses to severe cardiotoxicity at higher doses.

-

Cardioprotection: Mesaconine, a derivative of processed Fuzi, has shown protective effects against doxorubicin-induced cardiotoxicity and heart failure.[26] Its mechanism involves restoring mitochondrial function by activating PINK1-dependent mitophagy, which clears damaged mitochondria and reduces oxidative stress.[26] Benzoylaconine (BAC), another major active metabolite, also demonstrates cardiovascular protective effects.[27][28]

-

Anti-arrhythmic and Arrhythmogenic Effects: Lappaconitine displays class I anti-arrhythmic activity by blocking human heart sodium channels.[14] Conversely, the more toxic diester alkaloids like aconitine are potent arrhythmogenic agents. They bind to neurotoxin binding site 2 of the alpha-subunit of voltage-dependent sodium channels, suppressing their inactivation and causing persistent depolarization, which can lead to fatal ventricular arrhythmias.[5][6]

Neuropharmacological Effects

These alkaloids exert powerful effects on the central and peripheral nervous systems.

-

Mechanism on Sodium Channels: The primary target for the neurotoxicity of aconitine and related alkaloids is the voltage-gated sodium channel (VGSC).[6][8] By binding to site 2 of the channel, aconitine prevents its inactivation, leading to a constant influx of sodium ions, persistent depolarization, and sustained neuronal excitation. This accounts for its neurotoxic symptoms, including paresthesia and convulsions.[5]

-

Antiepileptic and Neuroprotective Effects: Less toxic monoesters and amino-alcohols can act as competitive antagonists to the highly toxic diester alkaloids, exhibiting antiepileptic and antinociceptive properties by blocking VGSCs in a use-dependent manner.[6] Neoline, for example, ameliorates mechanical hyperalgesia in diabetic mice by inhibiting the Nav1.7 sodium channel subtype.[7] Mesaconitine also shows antiepileptiform effects.[9]

-

Acetylcholinesterase Inhibition: Pseudaconitine is a moderate inhibitor of acetylcholinesterase. By preventing the breakdown of acetylcholine, it causes an accumulation of the neurotransmitter, leading to constant stimulation of muscles, glands, and the central nervous system.[16][17][18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from the literature regarding the biological activity and pharmacokinetics of these alkaloids.

Table 1: In Vitro Biological Activity of Diterpenoid Alkaloids

| Compound | Assay/Target | Cell Line/System | Result (IC₅₀/EC₅₀) | Reference |

| Lappaconitine Derivative (A4) | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | IC₅₀ = 12.91 µmol/L | [23] |

| Indaconitine Derivative (24k) | Cytotoxicity | Canine Breast Cancer (CMT-7364) | IC₅₀ = 17.54 µM | [3] |

| Indaconitine Derivative (24l) | Cytotoxicity | Canine Breast Cancer (CMT-7364) | IC₅₀ = 15.22 µM | [3] |

| Methyllycaconitine (MLA) | CMAP Blockade (Neuromuscular) | Lizard Hindlimb | IC₅₀ = 0.32 - 13.2 µM | [29] |

| Deltaline | CMAP Blockade (Neuromuscular) | Lizard Hindlimb | IC₅₀ = 156 µM | [29] |

| Aconitine Derivative (40) | Analgesic Effect (Hot Plate) | Mice | EC₅₀ = 0.0591 mg/kg | [3] |

| Aconitine | Analgesic Effect (Hot Plate) | Mice | EC₅₀ = 0.08 mg/kg | [3] |

Table 2: Pharmacokinetic Parameters of Benzoylmesaconine (BMA) in Rats

| Administration | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (min) | AUC₀₋t (ng/mL*min) | Reference |

| Pure BMA (5 mg/kg) | 104.9 ± 32.7 | 31.7 ± 14.7 | 228.3 ± 117.0 | 7941.3 ± 2768.8 | [12] |

| Wutou Decoction (equiv. 5 mg/kg BMA) | 26.2 ± 13.0 | 18.3 ± 7.5 | 61.8 ± 35.1 | 1481.8 ± 1007.4 | [12] |

Experimental Protocols

Protocol for Anti-inflammatory Activity Screening

This protocol is based on the methodology used to evaluate Benzoylmesaconine (BMA) and Lappaconitine (LA) derivatives.[10][23]

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compound for a specified period. CCK-8 solution is added, and the absorbance is measured at 450 nm to determine cytotoxicity.

-

Nitric Oxide (NO) Measurement (Griess Assay): Cells are pre-treated with the test compound for 30-60 minutes, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours. The culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are treated as above, then lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, and p-p38. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

-

Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked. They are then incubated with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope.

Protocol for Cell Membrane Chromatography (CMC) for Active Component Screening

This protocol describes a method for screening specific components from Acontium carmichaeli that act on heart failure models.[1]

-

Preparation of Myocardium Cell Membranes: Normal and failing rat myocardium tissues (induced by doxorubicin) are homogenized in a hypotonic buffer. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then ultracentrifuged to pellet the cell membranes.

-

Immobilization: The collected cell membranes are suspended and immobilized onto silica gel particles pre-activated with a suitable linker (e.g., glutaraldehyde).

-

CMC Column Packing: The membrane-coated silica is packed into stainless steel columns to create the normal and failing myocardium CMC columns.

-

Screening and Analysis: An extract of Acontium carmichaeli is injected into the comparative CMC system. The system utilizes online column selection to alternate between the normal and pathological columns. Retained compounds are eluted and analyzed using a comprehensive two-dimensional liquid chromatography system coupled with mass spectrometry (2D-LC/MS) to identify components with differential affinity for the normal versus failing heart cell membranes.

Mandatory Visualizations

Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by Benzoylmesaconine.

Caption: Aconitine binds to VGSCs, causing persistent activation and neurotoxicity.

Caption: Experimental workflow for comparative cell membrane chromatography (CMC).

Conclusion and Future Directions

This compound and its related diterpenoid alkaloids from Aconitum and Delphinium species represent a class of compounds with profound dualistic pharmacology. The literature clearly demonstrates that their toxicity is intrinsically linked to their therapeutic potential, with the degree of esterification on the diterpenoid core being a key determinant of activity. Highly toxic diester alkaloids like aconitine serve as valuable pharmacological tools for studying ion channel function, while their less toxic monoester and amino-alcohol derivatives, such as benzoylmesaconine and neoline, are emerging as promising leads for developing novel analgesic, anti-inflammatory, and cardioprotective agents.

Future research should focus on several key areas:

-

Selective Synthesis: Designing and synthesizing new derivatives with improved selectivity for specific targets (e.g., Nav1.7 over cardiac sodium channels) to separate therapeutic effects from toxicity.

-

Mechanism Elucidation: Further exploring the downstream effects of these alkaloids on cellular signaling, particularly in the context of mitochondrial health and neuro-inflammation.

-

Pharmacokinetic Optimization: Addressing the typically poor oral bioavailability and rapid metabolism of these compounds through advanced drug delivery systems, such as nanoparticle formulations or transdermal patches.[27][28]

-

Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish safe therapeutic windows for the most promising candidates.

By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, researchers can unlock the therapeutic potential of this fascinating class of natural products while mitigating their inherent risks.

References

- 1. This compound | CAS:99633-05-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]

- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aconitum - Wikipedia [en.wikipedia.org]

- 6. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitine - Wikipedia [en.wikipedia.org]

- 9. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lappaconitine | Sodium Channel inhibitor | Mechanism | Concentration [selleckchem.com]

- 14. Lappaconitine - LKT Labs [lktlabs.com]

- 15. mdpi.com [mdpi.com]

- 16. O257 | Pseudaconitine (PU)- Cloud-Clone Corp. [cloud-clone.com]

- 17. Pseudaconitine - Wikipedia [en.wikipedia.org]

- 18. Buy Pseudoaconitine [smolecule.com]

- 19. abmole.com [abmole.com]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. Indaconitine | C34H47NO10 | CID 60208143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sostceramide.com [sostceramide.com]

- 26. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Benzoylaconine: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide for Researchers and Drug Development Professionals

[2] 14-Benzoylneoline | CAS 99633-05-3 | SC-479632 - Santa Cruz Biotechnology

Santa Cruz Biotechnology, Inc. is a world leader in the development of products for the biomedical research market. We are committed to offering the highest quality ... 1 [2] this compound | 99633-05-3 - MedChemExpress

This compound is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx.. This compound is a voltage-gated K+ (Kv) ... 3 this compound | CAS 99633-05-3 | TargetMol

This compound is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx. This compound is a voltage-gated K+ (Kv) ... 4 this compound | CAS 99633-05-3 - Selleck Chemicals

This compound is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx.. This compound is a voltage-gated K+ (Kv) ... 5 this compound, 98% | CAS: 99633-05-3 | Cayman Chemical

This compound is a diterpenoid alkaloid that has been found in A. carmichaeli and has diverse biological activities. It is active against S. aureus, ... 6 this compound | CAS 99633-05-3 | Biosynth

This compound is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx. This compound is a voltage-gated K+ (Kv) ... 7 this compound CAS 99633-05-3 - ChemicalBook

ChemicalBook provide Chemical industry users with this compound(99633-05-3) Boiling point Melting point,this compound(99633-05-3) Density MSDS Formula Use, ... 8 this compound | CAS 99633-05-3 | GLPBIO

This compound is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx. This compound is a voltage-gated K+ (Kv) ... 9 this compound | C29H39NO7 - PubChem

This compound is a natural product found in Aconitum carmichaelii with data available. 10 this compound | BBP40114 - BioBioPha

This compound is a natural product. BioBioPha is a leading CRO company specialized in the research and development of natural products. We are committed to ... 11 this compound - CAS 99633-05-3 - LGC Standards

Research Chemicals. /. Organics. /. Natural Products & Metabolites. /. This compound. This compound. CAS 99633-05-3. LGC Standards offers the highest ... 12 this compound | Aconitum carmichaeli| Diterpenoid Alkaloids

This compound, with a CAS number of 99633-05-3, is a natural C19-diterpenoid alkaloid. It can be isolated from the root of Aconitum carmichaeli Debx. 3 this compound | CAS 99633-05-3 | BOC Sciences

This compound (CAS 99633-05-3) is a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx. 13 this compound CAS 99633-05-3 - BLDpharm

BLDpharm is a leading company in R&D, manufacturing and marketing of research chemicals, supplying this compound CAS 99633-05-3 to the pharmaceutical ... 14 Commercial Suppliers and Technical Profile of High-Purity this compound

This technical guide provides a comprehensive overview of the commercial availability of high-purity this compound, a natural C19-diterpenoid alkaloid isolated from the root of Aconitum carmichaeli Debx.[2] It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its technical specifications and biological relevance.

Sourcing High-Purity this compound

A number of reputable suppliers offer this compound, typically with a purity of 98% or greater. The following table summarizes key information from several commercial vendors. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

| Supplier | CAS Number | Purity | Notes |

| BioCrick | 99633-05-3 | >98% | Manufacturer, provides quality control data and MSDS. |

| Santa Cruz Biotechnology | 99633-05-3 | - | A major supplier of biomedical research products. |

| MedChemExpress | 99633-05-3 | - | Specializes in high-purity compounds for research.[2] |

| Selleck Chemicals | 99633-05-3 | - | Supplier of inhibitors, agonists, and other research chemicals. |

| Cayman Chemical | 99633-05-3 | 98% | Provides a product with stated purity. |

| Biosynth | 99633-05-3 | - | Focuses on natural products and complex organic molecules. |

| GLPBIO | 99633-05-3 | - | Provides a wide range of research chemicals. |

| LGC Standards | 99633-05-3 | - | Offers reference standards and research materials. |

| BOC Sciences | 99633-05-3 | - | Chemical supplier for pharmaceutical and biotech industries. |

| BLDpharm | 99633-05-3 | - | Manufacturer and supplier of research chemicals. |

| TargetMol | 99633-05-3 | - | Supplier of compounds for drug screening and research. |

| BioBioPha | - | - | Specializes in the research and development of natural products. |

Physicochemical Properties and Identification

-

Chemical Formula: C29H39NO7

-

CAS Number: 99633-05-3[2]

Biological Activity and Research Applications

This compound is a voltage-gated K+ (Kv) channel blocker.[2] It has been identified as one of several active alkaloid components in Aconitum carmichaeli with potential therapeutic effects. Research has shown its activity against S. aureus.

A key study highlighted its role in counteracting doxorubicin-induced heart failure in a rat model. In this research, a comparative normal/failing rat myocardium cell membrane chromatography (CMC) analysis system was developed to screen for active components from Acontium carmichaeli. While most retained alkaloids showed decreased affinity for the failing myocardium CMC, this compound, along with talatizamine, 14-acetyl-TALA, and hetisine, did not exhibit this decrease, suggesting a specific interaction with pathological targets.

Experimental Methodologies

The following is a generalized workflow based on the described methodology for screening active components from herbal medicines using a comparative CMC system.

This experimental setup allows for the parallel comparison of how components in an herbal extract bind to cell membranes from both healthy and diseased tissues. The use of online two-dimensional chromatography coupled with time-of-flight mass spectrometry enables the rapid screening and identification of compounds with specific affinities for pathological targets.

Potential Signaling Interactions

While the direct signaling pathways of this compound are not extensively detailed in the provided search results, its action as a voltage-gated K+ (Kv) channel blocker suggests its involvement in pathways regulating cellular excitability and ion homeostasis. The following diagram illustrates a hypothetical signaling relationship based on this known mechanism.

By blocking voltage-gated potassium channels, this compound can inhibit the outward flow of potassium ions, thereby influencing the repolarization phase of the action potential and modulating cellular excitability. This mechanism is fundamental in various physiological processes, and its modulation by this compound could be the basis for its therapeutic effects.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. This compound | CAS:99633-05-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

14-Benzoylneoline: A Technical Guide to Safety, Toxicity, and Handling

Disclaimer: There is a significant lack of specific safety and toxicity data for 14-Benzoylneoline in publicly available literature. This guide is based on data extrapolated from structurally related diterpenoid alkaloids, particularly Neoline and other Aconitum alkaloids. Extreme caution is advised when handling this compound.

This technical guide provides a comprehensive overview of the presumed safety, toxicity, and handling guidelines for this compound, a diterpenoid alkaloid. The information presented is intended for researchers, scientists, and drug development professionals working with this or structurally similar compounds. Given the limited specific data on this compound, this document heavily relies on the toxicological profiles of related Aconitum alkaloids.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, some properties can be inferred from its chemical structure and the properties of its parent compound, Neoline.

| Property | Value/Information | Source |

| Chemical Formula | C31H43NO7 | Inferred from structure |

| Molecular Weight | 541.67 g/mol | Inferred from structure |

| CAS Number | 99633-05-3 | |

| Appearance | Likely a crystalline solid | General property of alkaloids |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform. Poorly soluble in water. | General property of alkaloids |

Presumed Toxicity and Mechanism of Action

This compound belongs to the aconitine family of diterpenoid alkaloids, which are known for their high toxicity. The primary mechanism of toxicity for these compounds is their action on voltage-sensitive sodium channels in excitable tissues like the myocardium, nerves, and muscles.

Mechanism of Toxicity: Aconitum alkaloids bind to site 2 of the open state of voltage-sensitive sodium channels, leading to their persistent activation. This disrupts normal cellular function by causing a continuous influx of sodium ions, which in turn leads to:

-

Cardiotoxicity: Arrhythmias, ventricular tachycardia, and potentially fatal ventricular fibrillation.

-

Neurotoxicity: Paresthesia (tingling and numbness), muscle weakness, and in severe cases, respiratory paralysis.

The toxic effects of Aconitum alkaloids are known to primarily impact the central nervous system, heart, and muscle tissues.

Quantitative Toxicological Data (Extrapolated)

Direct LD50 or other quantitative toxicity data for this compound are not available. The following table provides data for related Aconitum alkaloids to give an indication of the expected high toxicity.

| Compound | Test Animal | Route of Administration | LD50 | Source |

| Aconitine | Mouse | Intravenous | 0.056 mg/kg | |

| Aconitine | Human | Oral (estimated fatal dose) | 2 mg (total dose) | |

| Mesaconitine | Mouse | Intravenous | 0.19 mg/kg | General alkaloid data |

| Hypaconitine | Mouse | Intravenous | 0.27 mg/kg | General alkaloid data |

Based on these values, it should be assumed that this compound is extremely toxic, with a lethal dose in the microgram to low milligram per kilogram range.

Experimental Protocols

Due to the lack of specific studies on this compound, the following are generalized experimental protocols commonly used to assess the toxicity of novel compounds, which would be applicable.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a human cell line (e.g., HEK293 or a relevant cancer cell line).

Methodology:

-

Cell Culture: Culture the chosen cell line in appropriate media and conditions until confluent.

-

Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Acute Toxicity Study in Rodents (Up-and-Down Procedure)

Objective: To estimate the acute oral LD50 of this compound in a rodent model (e.g., rats or mice).

Methodology:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.

-

Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle.

-

Dosing: Administer a single oral dose of the compound to one animal. The initial dose is selected based on any available information or, in the absence of data, a conservative starting dose.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Estimation: Continue this sequential dosing until enough data points are collected to calculate the LD50 using a statistical program designed for the up-and-down procedure.

Handling and Safety Guidelines

Due to its presumed high toxicity, this compound should be handled with extreme caution in a controlled laboratory environment.

5.1. Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.

5.2. Engineering Controls:

-

All work with solid or concentrated solutions of this compound must be performed in a certified chemical fume hood to prevent inhalation exposure.

-

Use a designated and clearly labeled area for working with this compound.

5.3. Spill and Decontamination Procedures:

-

In case of a spill, evacuate the area and prevent others from entering.

-

Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse).

-

For large spills, contact the institution's environmental health and safety department immediately.

5.4. Waste Disposal:

-

All waste contaminated with this compound (e.g., pipette tips, gloves, absorbent material) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Visualizations

Caption: Workflow for Safely Handling this compound.

Caption: Presumed Mechanism of Toxicity for this compound.

Methodological & Application

Application Notes & Protocols: Isolation of 14-Benzoylneoline from Aconitum carmichaeli

This document provides a detailed protocol for the isolation of 14-Benzoylneoline, a C19-norditerpenoid alkaloid, from the lateral roots of Aconitum carmichaeli. The methodologies described herein are based on established phytochemical extraction and purification techniques for alkaloids from Aconitum species.

Introduction

Aconitum carmichaeli, commonly known as "Fuzi," is a traditional Chinese medicine widely used for its cardiotonic and anti-inflammatory properties. The plant is rich in various diterpenoid alkaloids, which are its primary bioactive constituents. Among these, this compound is a monoester diterpenoid alkaloid of interest for pharmacological research. The protocol outlined below details a systematic approach for its extraction, fractionation, and purification.

Experimental Protocol